molecular formula C17H22N2O2S B10868871 N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide

N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide

Cat. No.: B10868871
M. Wt: 318.4 g/mol
InChI Key: TVAJGFXAVBPUQS-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C17H22N2O2S It is a derivative of piperidine and naphthalene sulfonamide, combining the structural features of both these moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide typically involves the reaction of 1-ethylpiperidine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide is unique due to its specific combination of the ethylpiperidine and naphthalene sulfonamide moieties. This combination imparts distinct chemical properties, such as solubility and reactivity, which can be advantageous in various applications. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for different environments.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C17H22N2O2S/c1-2-19-11-9-16(10-12-19)18-22(20,21)17-8-7-14-5-3-4-6-15(14)13-17/h3-8,13,16,18H,2,9-12H2,1H3

InChI Key

TVAJGFXAVBPUQS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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